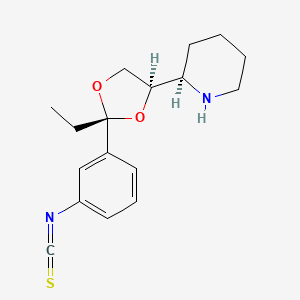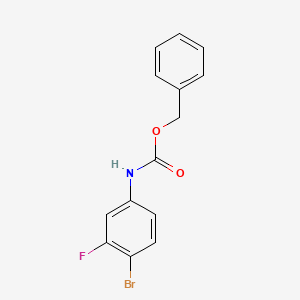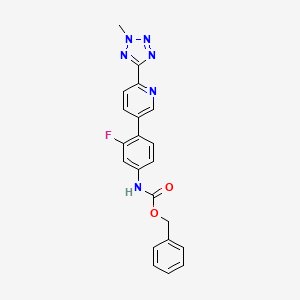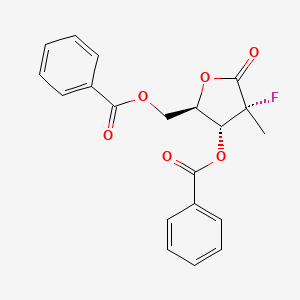
PEPTIDE F9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Peptide F9 can be synthesized using solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a resin-bound peptide chain. The process typically employs the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the amino group during the coupling reactions . The synthesis involves:
- Deprotection of the Fmoc group using a base such as piperidine.
- Coupling of the next amino acid using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Repetition of these steps until the desired peptide sequence is obtained.
- Cleavage of the peptide from the resin and removal of side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology. The gene encoding Factor IX is inserted into a suitable expression vector, which is then introduced into host cells such as Escherichia coli or Chinese Hamster Ovary (CHO) cells. The host cells express the protein, which is subsequently purified using techniques like affinity chromatography and ion-exchange chromatography .
化学反应分析
Types of Reactions
Peptide F9 undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, which is crucial for the protein’s structural stability.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with non-natural amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or air oxidation under controlled conditions.
Reduction: Carried out using reducing agents like DTT or β-mercaptoethanol.
Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Generation of reduced this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid residues.
科学研究应用
Peptide F9 has numerous applications in scientific research, including:
Chemistry: Used as a model system to study protein folding, stability, and interactions.
Biology: Investigated for its role in blood coagulation and related disorders such as Hemophilia B.
Medicine: Employed in the development of therapeutic agents for treating coagulation disorders.
Industry: Utilized in the production of diagnostic reagents and as a standard in coagulation assays.
作用机制
Peptide F9 exerts its effects by participating in the intrinsic pathway of blood coagulation. It is activated by Factor XIa, which cleaves the activation peptide, generating a heavy chain and a light chain held together by disulfide bonds. The activated Factor IX (Factor IXa) then interacts with calcium ions, phospholipids, and Factor VIIIa to activate Factor X, leading to the formation of thrombin and ultimately a fibrin clot .
相似化合物的比较
Similar Compounds
Coagulation Factor VIII: Another vitamin K-dependent protein involved in the coagulation cascade, but it acts as a cofactor for Factor IXa.
Coagulation Factor X: Activated by Factor IXa and Factor VIIIa, it plays a direct role in converting prothrombin to thrombin.
Coagulation Factor VII: Initiates the extrinsic pathway of blood coagulation by activating Factor X.
Uniqueness of Peptide F9
This compound is unique due to its specific role in the intrinsic pathway of blood coagulation and its dependence on vitamin K for activation. Unlike other coagulation factors, Factor IX deficiency leads to Hemophilia B, a distinct clinical condition .
属性
CAS 编号 |
117609-40-2 |
|---|---|
分子式 |
C110H175N31O27S2 |
分子量 |
2427.92 |
InChI |
InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1 |
InChI 键 |
HEQUMMZYKCANDX-UXUBFTNCSA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
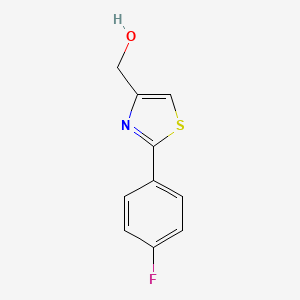
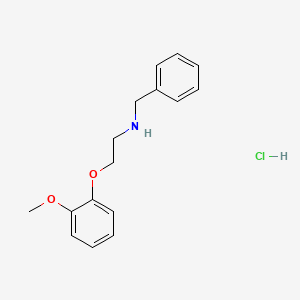
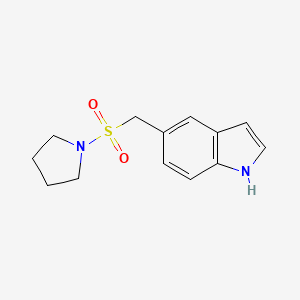
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
